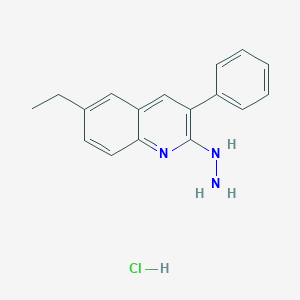

2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride

Description

Structural Classification Within the Quinoline Pharmacophore Family

Quinoline, a heterocyclic aromatic compound comprising fused benzene and pyridine rings, serves as a foundational scaffold in medicinal chemistry due to its adaptability in chemical functionalization. The derivative 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride integrates three critical modifications to the parent quinoline structure:

- Hydrazino group at position 2 : The hydrazino moiety (–NH–NH$$_2$$) introduces nucleophilic and chelating properties, facilitating interactions with biological targets such as metalloenzymes or heme groups.

- Ethyl group at position 6 : The ethyl substituent enhances lipophilicity, as evidenced by the compound’s LogP value of 5.325, promoting membrane permeability and bioavailability.

- Phenyl group at position 3 : The aromatic phenyl ring contributes to π-π stacking interactions with protein binding sites, a feature leveraged in kinase inhibitors and antimalarials.

The molecular geometry of this derivative is further characterized by a polar surface area (PSA) of 50.94 Ų, indicating moderate solubility in aqueous environments. This balance between hydrophobicity and solubility is critical for pharmacokinetic optimization.

Table 1: Physicochemical Properties of 2-Hydrazino-6-ethyl-3-phenylquinoline Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{17}\text{H}{18}\text{ClN}_{3} $$ |

| Molecular Weight | 299.798 g/mol |

| Exact Mass | 299.119 Da |

| LogP | 5.325 |

| Polar Surface Area | 50.94 Ų |

The strategic placement of these functional groups aligns with structure-activity relationship (SAR) principles observed in antimalarial quinolines like chloroquine, where substituent positioning dictates target affinity and resistance profiles.

Historical Context of Hydrazino-Functionalized Quinoline Derivatives in Drug Discovery

Hydrazino-quinoline derivatives emerged as a response to the limitations of early antimalarial agents, particularly drug resistance in Plasmodium falciparum. The incorporation of hydrazine-based side chains into quinoline scaffolds was pioneered in the late 20th century, driven by the need to disrupt heme detoxification pathways in malaria parasites. For instance, Sharma et al. (2022) demonstrated that quinoline hydrazones bearing triazole cores exhibit potent antiplasmodial activity (IC$$_{50}$$ = 0.26 μM) by inhibiting hemozoin formation.

Classical synthetic routes, such as the Gould–Jacob and Pfitzinger reactions, provided early access to hydrazino-quinoline analogs. However, modern green chemistry approaches—including ultrasound-assisted and ionic liquid-mediated syntheses—have refined the production of these compounds, minimizing environmental impact while enhancing yield. The derivative 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride itself likely originates from such advanced methodologies, given its complex substitution pattern and high purity specifications.

Recent advancements highlight the versatility of hydrazino-quinolines beyond antiparasitic applications. El-Gamal et al. (2018) synthesized quinoline-carbonitrile derivatives with methoxy substitutions, observing enhanced antibacterial activity compared to methylated analogs. Similarly, Rani et al. (2021) developed quinoline-isoniazid-phthalimide triads exhibiting dual antitubercular and antiplasmodial effects, underscoring the scaffold’s adaptability. These innovations reflect a broader trend in medicinal chemistry: the rational design of multifunctional quinoline derivatives to address polypharmacological targets.

Properties

CAS No. |

1172297-69-6 |

|---|---|

Molecular Formula |

C17H18ClN3 |

Molecular Weight |

299.8 g/mol |

IUPAC Name |

(6-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C17H17N3.ClH/c1-2-12-8-9-16-14(10-12)11-15(17(19-16)20-18)13-6-4-3-5-7-13;/h3-11H,2,18H2,1H3,(H,19,20);1H |

InChI Key |

KXULXHMCTFUOLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinoline Core

The quinoline skeleton bearing substituents at positions 3 and 6 is commonly prepared by condensation reactions involving aniline derivatives and ketones or aldehydes, followed by cyclization. For example:

Reaction of 2-aminobenzophenone derivatives with cyclohexane-1,3-dione or acetophenone analogs under acidic or catalytic conditions (e.g., zeolites, NbCl5, or montmorillonite K-10) at elevated temperatures (~110°C) leads to substituted quinolines with high yields.

The Pfitzinger reaction, involving isatin and substituted acetophenones under basic reflux conditions in ethanol, can be adapted to synthesize quinoline-4-carboxylic acid derivatives, which are then converted to quinoline esters or hydrazides.

Installation of the Hydrazino Group at the 2-Position

The hydrazino group is introduced by nucleophilic substitution or hydrazinolysis of a suitable precursor, often a 2-chloroquinoline or quinoline-2-carbaldehyde derivative:

Treatment of 2-chloroquinoline derivatives with hydrazine hydrate in ethanol at room temperature or under reflux yields 2-hydrazinoquinoline derivatives in good yields (74–87%).

Hydrazinolysis of quinoline-2-carboxylate or quinoline-2-carboxylic acid hydrazides also affords hydrazino derivatives.

In some protocols, quinoline-2-carbaldehydes are first prepared via Vilsmeier cyclization of acetanilides, then reacted with hydrazine hydrate to form hydrazones or hydrazino derivatives.

Formation of the Hydrochloride Salt

- The free base 2-hydrazinoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves compound stability, crystallinity, and facilitates purification.

Representative Synthetic Route Summary

| Step | Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Condensation and Cyclization | 2-aminobenzophenone + acetophenone (or analogs) | Acid catalyst or zeolite, 110°C, 6 hr | 6-ethyl-3-phenylquinoline core |

| 2 | Halogenation or formylation at 2-position | Quinoline derivative + POCl3 or Vilsmeier reagent | Reflux or microwave-assisted | 2-chloroquinoline or 2-formylquinoline intermediate |

| 3 | Hydrazinolysis | 2-chloroquinoline or 2-formylquinoline + hydrazine hydrate | Ethanol, room temp or reflux | 2-hydrazinoquinoline derivative |

| 4 | Salt formation | 2-hydrazinoquinoline + HCl | Mild acidification | 2-hydrazinoquinoline hydrochloride salt |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield | Notes |

|---|---|---|---|---|

| Conventional heating with acid catalysts (e.g., p-TSA) | Well-established, reproducible | Longer reaction times (6–8 hrs) | ~80–90% | Suitable for scale-up |

| Microwave-assisted synthesis | Rapid reactions (minutes), higher yields | Requires specialized equipment | Up to 90% | Eco-friendly, energy-efficient |

| Use of zeolite or NbCl5 catalysts | High selectivity, mild conditions | Catalyst cost and recovery | High yields reported | Catalyst reuse possible |

| Hydrazinolysis in ethanol | Mild conditions, straightforward | Hydrazine handling hazards | 74–87% | Commonly used for hydrazino installation |

Research Findings and Optimization

Microwave-assisted protocols significantly reduce reaction times for cyclization and hydrazine substitution steps, increasing throughput and yield.

Catalytic systems such as montmorillonite K-10 and nano-crystalline sulfated zirconia improve yields and selectivity in quinoline formation steps.

Hydrazinolysis of 2-chloroquinoline derivatives is a reliable method to install the hydrazino group with good yields and purity.

Formation of the hydrochloride salt enhances the compound's stability and facilitates isolation as a crystalline solid.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride typically involves the reaction of hydrazine hydrate with quinoline derivatives. The process can be optimized through refluxing techniques, using solvents like ethanol or methanol to enhance yield and purity. The synthesized compound is characterized by various spectroscopic methods, including NMR and IR spectroscopy, confirming its structure and functional groups.

Anticancer Properties

Recent studies have demonstrated that quinoline derivatives, including 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride, exhibit significant anticancer activities. Research indicates that these compounds can induce apoptosis in various cancer cell lines, such as neuroblastoma (SH-SY5Y) and breast adenocarcinoma (MCF-7) cells. The mechanism often involves cell cycle arrest and modulation of key regulatory proteins like p27^kip1, leading to reduced cell viability in cancerous tissues .

Antimicrobial Effects

Quinoline derivatives have also been investigated for their antimicrobial properties. Studies reveal that 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride can inhibit the growth of several bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anxiety and Stress Relief

The compound has been noted for its anxiolytic effects in animal models. Dosages ranging from 0.012 to 200 mg/kg have been tested, showing efficacy in alleviating tension and anxiety in mammals . This suggests potential applications in treating anxiety disorders.

Cosmetic Formulations

Given its chemical stability and biocompatibility, 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride is being explored for use in cosmetic formulations. Its incorporation into creams and lotions could provide beneficial effects on skin health due to its antimicrobial properties .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related quinoline derivatives:

Key Observations:

- Substituent Position and Type: The ethyl group at position 6 in the target compound introduces greater steric bulk and lipophilicity compared to methyl or methoxy groups in analogs like 2-Amino-6-methoxy-3-methylquinoline. This may enhance membrane permeability but reduce solubility in polar solvents .

- Functional Group Reactivity: The hydrazino group (-NH-NH₂) in the target compound offers distinct reactivity, such as forming hydrazones or coordinating with metal ions, compared to amino (-NH₂) groups in analogs. This makes it a candidate for chelation-based drug design or bioconjugation .

Physicochemical Properties

Notes:

- Hydrazino-containing compounds are prone to oxidation, necessitating storage under inert atmospheres .

Biological Activity

2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride is C17H18ClN3, characterized by a quinoline backbone with hydrazine, ethyl, and phenyl substituents. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

Antimicrobial Properties

Research has demonstrated that 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disruption of cellular processes through interaction with microbial macromolecules.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It has been tested on various cancer cell lines, including human melanoma (A375) and breast cancer (MDA-MB-231), where it demonstrated significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells is a focal point of ongoing research .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| A375 (Melanoma) | 12 |

| MDA-MB-231 (Breast) | 15 |

The biological activity of 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride is attributed to its interaction with specific biological targets. The hydrazino group is believed to play a crucial role in its reactivity with nucleophilic sites on proteins and enzymes, leading to modifications that disrupt normal cellular functions.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results showed that it could significantly reduce bacterial load in vitro and suggested potential for clinical applications in treating resistant infections.

- Anticancer Studies : Another investigation focused on the effects of the compound on apoptosis pathways in cancer cells. The study utilized flow cytometry to analyze cell death mechanisms and found that treatment with the compound resulted in increased levels of pro-apoptotic markers .

- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of 2-hydrazino-6-ethyl-3-phenylquinoline hydrochloride to various targets involved in cancer progression and microbial resistance, providing insights into its potential therapeutic applications .

Q & A

Q. What statistical approaches reconcile discrepancies in bioassay reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.